

An In-depth Technical Guide to 1-butyl-1H-imidazol-2-amine

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Compound of Interest

Compound Name: 1-butyl-1H-imidazol-2-amine

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Abstract: This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of **1-butyl-1H-imidazol-2-amine**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details experimental protocols for the synthesis and characterization of this compound, presents predicted spectroscopic data, and discusses the potential biological significance of the 2-aminoimidazole scaffold.

Introduction

The 2-aminoimidazole (2-AI) moiety is a significant pharmacophore found in numerous marine alkaloids and serves as a crucial building block in medicinal chemistry.[1][2] These compounds exhibit a wide range of biological activities, including antimicrobial, antibiofilm, and anticancer properties.[3][4] The N-substitution on the imidazole ring allows for the modulation of the molecule's physicochemical properties, such as lipophilicity and target specificity. This guide focuses on the N-1-butyl substituted derivative, **1-butyl-1H-imidazol-2-amine**, providing a foundational understanding for its potential application in research and drug discovery.

Chemical Structure and Properties

1-butyl-1H-imidazol-2-amine consists of a 2-aminoimidazole core with a butyl group attached to the N-1 position of the imidazole ring.

- IUPAC Name: **1-butyl-1H-imidazol-2-amine**

- Molecular Formula: $C_7H_{13}N_3$
- Molecular Weight: 139.20 g/mol
- Predicted LogP: 1.5 - 2.0
- General Description: Expected to be a solid or oil at room temperature, with basic properties due to the amino and imidazole nitrogen atoms.

Synthesis and Experimental Protocols

The synthesis of **1-butyl-1H-imidazol-2-amine** can be achieved through various established methods for the N-alkylation of 2-aminoimidazoles or related precursors. A common approach involves the cyclization of a suitably substituted guanidine derivative.

General Synthesis of N-substituted 2-Aminoimidazoles

A plausible synthetic route involves the reaction of a carbodiimide with a propargylamine.^[5] An alternative and widely used method is the palladium-catalyzed carboamination of N-propargyl guanidines.^{[6][7][8]} Below is a generalized experimental protocol for the synthesis of N-alkyl-2-aminoimidazoles.

Protocol: Synthesis of **1-butyl-1H-imidazol-2-amine** via Cyclization

This protocol is adapted from general methods for the synthesis of N-substituted 2-aminoimidazoles.

Materials:

- N-butyl-N'-propargylguanidine
- Strong base (e.g., sodium hydride, potassium tert-butoxide)
- Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
- Quenching agent (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., ethyl acetate)

- Drying agent (e.g., anhydrous sodium sulfate)
- Silica gel for column chromatography

Procedure:

- To a solution of N-butyl-N'-propargylguanidine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a strong base (1.1 equivalents) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield **1-butyl-1H-imidazol-2-amine**.

Physicochemical Characterization

The structural confirmation of **1-butyl-1H-imidazol-2-amine** would be achieved through a combination of spectroscopic techniques. Below are the predicted data based on the analysis of structurally similar compounds.

Spectroscopic Data

Technique	Predicted Data
¹ H NMR (in CDCl ₃)	* δ 6.5-6.7 ppm: (d, 1H, imidazole ring CH) * δ 6.3-6.5 ppm: (d, 1H, imidazole ring CH) * δ 4.5-4.8 ppm: (br s, 2H, -NH ₂) * δ 3.8-4.0 ppm: (t, 2H, N-CH ₂ -CH ₂ -CH ₂ -CH ₃) * δ 1.6-1.8 ppm: (m, 2H, N-CH ₂ -CH ₂ -CH ₂ -CH ₃) * δ 1.3-1.5 ppm: (m, 2H, N-CH ₂ -CH ₂ -CH ₂ -CH ₃) * δ 0.9-1.0 ppm: (t, 3H, N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
¹³ C NMR (in CDCl ₃)	* δ 150-155 ppm: (C2, C-NH ₂) * δ 115-120 ppm: (C4/C5, imidazole ring CH) * δ 110-115 ppm: (C5/C4, imidazole ring CH) * δ 45-50 ppm: (N-CH ₂ -CH ₂ -CH ₂ -CH ₃) * δ 30-35 ppm: (N-CH ₂ -CH ₂ -CH ₂ -CH ₃) * δ 19-22 ppm: (N-CH ₂ -CH ₂ -CH ₂ -CH ₃) * δ 13-15 ppm: (N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
IR (Infrared)	* 3300-3500 cm ⁻¹ : (N-H stretching, -NH ₂) * 2850-2960 cm ⁻¹ : (C-H stretching, butyl group) * 1600-1650 cm ⁻¹ : (C=N stretching, imidazole ring) * 1550-1600 cm ⁻¹ : (N-H bending, -NH ₂)
Mass Spec (MS)	* [M+H] ⁺ : m/z = 140.12

Biological Activity and Potential Signaling Pathways

While the specific biological activity of **1-butyl-1H-imidazol-2-amine** has not been extensively reported, the 2-aminoimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.

Antibiofilm Activity

Many 2-aminoimidazole derivatives have been identified as potent inhibitors of bacterial biofilm formation.^{[3][4]} They can also disperse pre-existing biofilms and re-sensitize multidrug-resistant bacteria to conventional antibiotics.^[9] The proposed mechanism of action for some 2-AI compounds involves the disruption of bacterial signaling pathways that regulate biofilm formation, such as quorum sensing.

Other Potential Activities

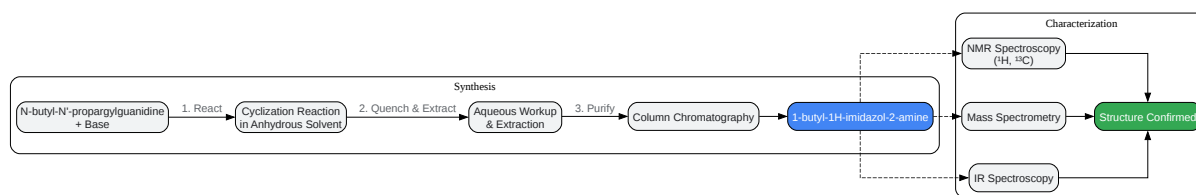
The 2-aminoimidazole core is also found in compounds with other therapeutic applications, including:

- Anticancer agents: Some derivatives have shown cytotoxicity against various cancer cell lines.
- Enzyme inhibitors: The 2-aminoimidazole structure can mimic the guanidinium group of arginine, making it a potential inhibitor of enzymes like nitric oxide synthase and arginase.

[\[10\]](#)

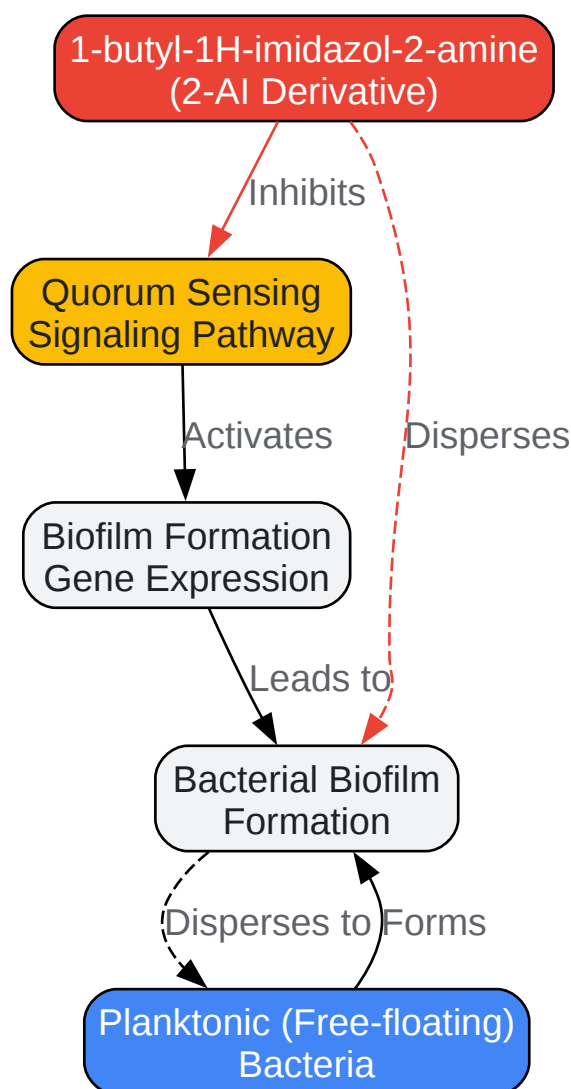
Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **1-butyl-1H-imidazol-2-amine** and a generalized representation of the antibiofilm action of 2-aminoimidazole compounds.



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Caption: Synthesis and Characterization Workflow.



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Caption: Generalized Antibiofilm Action of 2-AI Derivatives.

Conclusion

1-butyl-1H-imidazol-2-amine is a structurally interesting molecule belonging to the versatile class of 2-aminoimidazoles. While specific data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential biological applications based on the well-documented properties of the 2-aminoimidazole scaffold. Further research into this and related compounds could yield novel therapeutic agents, particularly in the area of infectious diseases.

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